molecular formula C22H22FNO4 B14992167 N-(4-fluorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

N-(4-fluorobenzyl)-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide

Cat. No.: B14992167
M. Wt: 383.4 g/mol
InChI Key: PYNONJLPOHODNH-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound with the molecular formula C22H22FNO4 and a molecular weight of 383.41 g/mol . This compound features a fluorophenyl group, a methoxy group, and a chromenyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide typically involves multiple steps, starting with the preparation of the chromenyl core. This can be achieved through the condensation of appropriate aldehydes with active methylene compounds under acidic or basic conditions. The fluorophenylmethyl group is then introduced via nucleophilic substitution reactions, often using fluorobenzyl halides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups like alkyl or aryl groups .

Scientific Research Applications

N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide include other fluorophenyl derivatives and chromenyl compounds. Examples include:

Uniqueness

The uniqueness of N-[(4-Fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C22H22FNO4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-3-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)propanamide

InChI

InChI=1S/C22H22FNO4/c1-13-17-8-10-19(27-3)14(2)21(17)28-22(26)18(13)9-11-20(25)24-12-15-4-6-16(23)7-5-15/h4-8,10H,9,11-12H2,1-3H3,(H,24,25)

InChI Key

PYNONJLPOHODNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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